1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol
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Overview
Description
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a 5-methyl-1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol typically involves the reaction of piperidine derivatives with oxazole compounds. One common method includes the alkylation of piperidin-4-ol with 5-methyl-1,2-oxazole-3-carboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The oxazole ring can be reduced to an oxazoline using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the oxazole ring can undergo electrophilic substitution reactions, such as halogenation using N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: NBS in carbon tetrachloride (CCl4) under UV light.
Major Products:
Oxidation: 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-one.
Reduction: 1-[(5-Methyl-1,2-oxazolin-3-yl)methyl]piperidin-4-ol.
Substitution: 1-[(5-Bromo-1,2-oxazol-3-yl)methyl]piperidin-4-ol.
Scientific Research Applications
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways may induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-[(5-Methyl-1,2-oxazolin-3-yl)methyl]piperidin-4-ol: Reduced form of the oxazole ring.
1-[(5-Bromo-1,2-oxazol-3-yl)methyl]piperidin-4-ol: Halogenated derivative.
Uniqueness: 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for further chemical modifications, while the oxazole ring contributes to its stability and bioactivity.
Properties
IUPAC Name |
1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8-6-9(11-14-8)7-12-4-2-10(13)3-5-12/h6,10,13H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGTYTXDPMGQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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